Product packaging for 4-(3-Methylpyridin-2-yl)benzonitrile(Cat. No.:CAS No. 885955-81-7)

4-(3-Methylpyridin-2-yl)benzonitrile

Cat. No.: B1634544
CAS No.: 885955-81-7
M. Wt: 194.23 g/mol
InChI Key: DDFOWQFULUIHMT-UHFFFAOYSA-N
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Description

4-(3-Methylpyridin-2-yl)benzonitrile (CAS 885955-81-7) is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzonitrile moiety linked to a 3-methylpyridin-2-yl group, a structural motif prevalent in the development of bioactive molecules . The nitrile group is a critical functional group in modern pharmaceutical design, serving as a key pharmacophore that can enhance binding affinity to biological targets and improve the pharmacokinetic profile of lead compounds . Nitrile-containing drugs have been approved for a wide spectrum of clinical conditions, and the nitrile group can engage in specific, directed interactions with target proteins, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition . This makes this compound a versatile building block for constructing potential therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B1634544 4-(3-Methylpyridin-2-yl)benzonitrile CAS No. 885955-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylpyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-3-2-8-15-13(10)12-6-4-11(9-14)5-7-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFOWQFULUIHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 3 Methylpyridin 2 Yl Benzonitrile and Analogues

Established Synthetic Pathways for the 4-(3-Methylpyridin-2-yl)benzonitrile Core

The construction of the bi-aryl framework of this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance. Other classical and modern methods, including multicomponent reactions, also provide viable routes to the core heterocyclic structure.

Palladium-catalyzed reactions are the cornerstone for constructing the C-C bond between the pyridine (B92270) and benzene (B151609) rings. youtube.com

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C-C bonds. nih.gov It involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The synthesis of this compound can be achieved by coupling a 3-methylpyridine (B133936) derivative with a 4-cyanophenyl derivative. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org The choice of catalyst, ligand, base, and solvent can significantly impact reaction yields and selectivity. researchgate.net N-heterocyclic carbene (NHC) palladium complexes have shown high catalytic activity in these couplings. nih.gov

Route A: Coupling of a 2-halo-3-methylpyridine with 4-cyanophenylboronic acid.

Route B: Coupling of 3-methylpyridine-2-boronic acid with a 4-halobenzonitrile.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventYieldReference
BromobenzenePhenylboronic acid(NHC)2PdBr2 complexesKOHH2O/2-propanolHigh nih.gov
Aryl HalidesArylboronic acidsNi(0) complexes--Good nih.gov
N-substituted-4-hydroxy-2-pyridonesAryl boronic acidsPd(OAc)2/SPhosK3PO4Toluene/H2OUp to 96% rsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. bepls.comwikipedia.org While not directly forming the aryl-aryl single bond of the target molecule, it is a powerful tool for synthesizing alkynyl-substituted analogues. bepls.comnih.gov These analogues can be valuable for structure-activity relationship studies or can serve as intermediates for further transformations. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org Microwave-assisted protocols can significantly shorten reaction times and improve yields. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a primary method for forming carbon-nitrogen bonds. wikipedia.orgyoutube.com It is used to synthesize aryl amines from aryl halides and amines. wikipedia.org In the context of this compound analogues, this reaction is invaluable for introducing amino or substituted amino groups onto either the pyridine or the benzonitrile (B105546) ring, starting from a corresponding halo-substituted precursor. acsgcipr.orgacsgcipr.org The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has dramatically improved the efficiency and scope of this transformation. youtube.com

Beyond the Buchwald-Hartwig reaction, several other methods are available for forming C-N bonds, which are essential for synthesizing analogues or building blocks. The formation of bonds between nitrogen and aliphatic carbon can be categorized into reactions of nucleophilic nitrogen with electrophilic carbon, and vice versa. nptel.ac.in

Radical decarboxylative C-N bond formation has emerged as a modern and powerful tool, utilizing readily available carboxylic acids and their derivatives. researchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials and often proceeds under mild conditions. nih.gov Classical methods like the Gabriel synthesis, which uses phthalimide (B116566) as an ammonia (B1221849) equivalent, remain relevant for the synthesis of primary amines. nptel.ac.in The Ritter reaction, which involves the reaction of a nitrile with a carbocation source (from an alcohol or alkene), is another established method for forming N-alkyl amides, which can be hydrolyzed to amines. nptel.ac.in

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted pyridines in a single step from simple starting materials. researchgate.netbohrium.com These one-pot procedures reduce waste and save time by avoiding the isolation of intermediates. nih.gov

The Hantzsch pyridine synthesis and its variations are classic examples of MCRs used to form dihydropyridine (B1217469) rings, which can be subsequently oxidized to pyridines. taylorfrancis.com More modern MCRs can directly yield highly substituted pyridines. For instance, a one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, an active methylene (B1212753) nitrile, and ammonium (B1175870) acetate (B1210297) can be used to construct diverse pyridine scaffolds. nih.govrsc.org This strategy allows for the introduction of various substituents, making it a flexible method for creating libraries of analogues. bohrium.comnih.gov A new MCR strategy has been developed that combines heterocyclization with a Pd-mediated Sonogashira/Heck coupling process in a single pot to generate complex pyridine derivatives. rsc.org

Table 2: Example of a Four-Component Pyridine Synthesis nih.gov
Component 1Component 2Component 3Component 4ConditionsProduct TypeYield
p-Formylphenyl-4-toluenesulfonateEthyl cyanoacetateAcetophenone derivativeAmmonium acetateEthanol (B145695), MicrowaveSubstituted Dihydropyridine82-94%
AldehydeMalononitrileThiazolidine-2,4-dioneAmmonium acetateZrO2, Aqueous media, 70 °CFunctionalized PyridineHigh

Functionalization and Derivatization Strategies

Once the core this compound structure is synthesized, further modifications can be made to either the pyridine or the benzonitrile moiety to fine-tune its properties.

The direct functionalization of a pyridine ring can be challenging due to its electron-deficient nature, which deactivates it towards electrophilic substitution. researchgate.net However, several strategies exist to introduce new substituents.

C-H Functionalization: Modern methods focusing on direct C-H activation have become a powerful tool for derivatizing heterocycles, including pyridines. researchgate.net These reactions can be directed to specific positions (ortho, meta, or para) by using appropriate catalysts and directing groups. For instance, regioselective C3–H functionalization of pyridines can be achieved via Zincke imine intermediates. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): In cases where the pyridine ring is substituted with a good leaving group (like a halide) at an activated position (C4 or C6), nucleophilic substitution can be used to introduce a variety of functional groups.

Lithiation: Directed ortho-metalation (DoM) can be employed, where a directing group on the pyridine ring guides deprotonation by a strong base to an adjacent position, which can then be quenched with an electrophile.

The benzonitrile portion of the molecule offers multiple avenues for modification, which is essential for structure-property and structure-activity relationship (SAR) studies. researchgate.netnih.gov

Synthesis of Fused or Bridged Ring Systems Incorporating the Benzonitrile-Pyridine Linkage

The construction of fused or bridged ring systems from this compound and its analogs represents a significant endeavor in synthetic chemistry, aiming to create complex, polycyclic scaffolds with potential applications in medicinal chemistry and material science. While direct intramolecular cyclization of this compound is not extensively documented in publicly available research, the synthetic strategies employed for analogous 2-pyridylbenzonitriles and related alkylpyridines provide a foundational blueprint for potential transformations. These methodologies often leverage the inherent reactivity of the cyano group and the pyridine core, including its substituents, to forge new rings.

One plausible approach involves the intramolecular cyclization of derivatives where the methyl group on the pyridine ring is functionalized to participate in ring closure. For instance, Brønsted acid-catalyzed intramolecular aldol-like condensations have been shown to be effective for the cyclization of 2- and 4-alkylpyridines bearing aldehyde or ketone electrophiles in their side chains. rsc.org This strategy could be adapted to a derivative of this compound, where the methyl group is elaborated into a suitable electrophilic partner for an intramolecular reaction.

Another avenue for creating fused systems is through reactions involving the nitrile group. The synthesis of fused heterocycles such as pyrimido[4,5-b]quinolines often involves the reaction of aminopyrimidines with various carbonyl compounds and other reagents. nih.gov By analogy, the nitrile group of this compound could potentially undergo addition reactions with suitable binucleophiles, leading to the formation of a new heterocyclic ring fused to the pyridine moiety.

Furthermore, the synthesis of pyrido-fused heterocycles, such as furo-pyridines and pyrrolo-pyridines, typically involves the construction of the furan (B31954) or pyrrole (B145914) ring onto a pre-existing pyridine structure, or vice versa. ias.ac.in These strategies often rely on the functionalization of the pyridine ring to introduce appropriate handles for cyclization.

The following table summarizes selected examples of synthetic methodologies for fused pyridine systems that could be conceptually applied to derivatives of this compound.

Fused System TypeStarting Material AnalogueReaction TypeCatalyst/ReagentProductRef
Pyridyl-substituted hydroxy lactamsPyridines with β-ketoamide side chainsIntramolecular aldol-like condensationTfOHPyridyl-substituted hydroxy lactams rsc.org
Pyridyl-substituted dehydro-piperidinesPyridines with tethered aliphatic aldehydesAcid-catalyzed cyclizationBrønsted acidPyridyl-substituted dehydro-piperidines rsc.org
Pyrimido[4,5-b]quinolines2,6-diaminopyrimidin-4(3H)-one, aromatic aldehyde, 1,3-cyclohexanedioneOne-pot, three-component reactionTriethylbenzylammonium chloride2-amino-5-aryl-8,9-dihydropyrimidino[4,5-b]quinoline-4,6-(1H,3H,5H,10H)-diones nih.gov

Investigation of Green Chemistry Approaches in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyridine and benzonitrile derivatives, to minimize environmental impact and enhance sustainability. The investigation of green chemistry approaches for the synthesis of this compound and its analogues focuses on several key areas: the use of environmentally benign solvents, the development of catalyst-free or reusable catalyst systems, energy-efficient reaction conditions, and one-pot multicomponent reactions.

Microwave-Assisted Organic Synthesis (MAOS):

Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov The synthesis of various pyridine derivatives has been successfully achieved using microwave assistance. For example, a one-pot, four-component reaction for the synthesis of novel pyridines under microwave irradiation in ethanol resulted in excellent yields (82%–94%) and short reaction times (2–7 minutes). nih.govacs.org Similarly, novel 2,3-dihydro-4-pyridinones have been synthesized via microwave-assisted reaction of curcumin (B1669340) and primary amines in the presence of Montmorillonite K-10 as a solid acid catalyst, with reaction times not exceeding 120 seconds. mdpi.com These examples highlight the potential of applying microwave technology to the synthesis of this compound, potentially accelerating the reaction and reducing energy consumption.

Solvent-Free and Alternative Solvent Systems:

The use of volatile organic solvents is a major contributor to the environmental footprint of chemical processes. Consequently, developing solvent-free reaction conditions or employing green solvents is a key objective of green chemistry. A novel one-pot, solvent-free method for the synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives has been reported, involving the three-component condensation of alkenes, ketones, and ammonium acetate. This method offers high yields and short reaction times under dry heating conditions. mdpi.com Furthermore, the use of greener solvents like 2-methyl-tetrahydrofuran has been explored in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. asianpubs.org

Catalysis:

The development of efficient and reusable catalysts is another cornerstone of green chemistry. For the synthesis of imidazo[1,2-a]pyridines, ZnO and ZnFe2O4 nanoparticles have been utilized as reusable heterogeneous catalysts in conjunction with microwave irradiation. asianpubs.org Transition metal-free, visible-light-induced regioselective C-H arylation of 2-phenylimidazo-[1,2-a]pyridines represents an innovative and environmentally safer process. icsr.in

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single step to form a product, are highly atom-economical and align well with green chemistry principles. The synthesis of various pyridine and fused-pyridine systems has been efficiently achieved through MCRs. nih.govacs.orgmdpi.com A one-pot, four-component synthesis of novel pyridine derivatives under microwave irradiation demonstrates the power of this approach in rapidly generating molecular complexity from simple starting materials. nih.govacs.org

The following table provides an overview of green chemistry approaches applicable to the synthesis of pyridine and benzonitrile containing structures.

Green Chemistry ApproachReaction TypeCatalyst/ConditionsSolventKey AdvantagesRef
Microwave-Assisted SynthesisOne-pot, four-component synthesis of pyridinesNoneEthanolShort reaction time (2-7 min), high yields (82-94%) nih.govacs.org
Microwave-Assisted SynthesisSynthesis of 2,3-dihydro-4-pyridinonesMontmorillonite K-10Solvent-freeVery short reaction time (120 s) mdpi.com
Solvent-Free SynthesisThree-component synthesis of 2-pyridonesHeat (80 °C)NoneHigh yields, eco-friendly mdpi.com
Heterogeneous Catalysis & MAOSThree-component synthesis of imidazo[1,2-a]pyridinesZnO or ZnFe2O4 nanoparticles, microwave2-Methyl-tetrahydrofuranReusable catalyst, energy efficient asianpubs.org
Visible-Light Photoredox CatalysisC-H arylation of 2-phenylimidazo-[1,2-a]pyridinesTransition-metal-free, visible lightAprotic solventEnvironmentally safer, regioselective icsr.in

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Methylpyridin 2 Yl Benzonitrile and Its Derivatives

Vibrational Spectroscopy Studies: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Analysis of Characteristic Functional Group Frequencies and Vibrational Modes

The structure of 4-(3-Methylpyridin-2-yl)benzonitrile contains several key functional groups whose characteristic vibrational frequencies are readily identifiable in the infrared and Raman spectra. The most prominent of these is the nitrile group (C≡N), which exhibits a strong, sharp absorption band in the FT-IR spectrum, typically in the range of 2220-2240 cm⁻¹. doi.orgchemicalbook.com This stretching vibration is a reliable indicator of the presence of the benzonitrile (B105546) moiety.

The aromatic rings—both the benzene (B151609) and pyridine (B92270) rings—give rise to a series of characteristic bands. C-H stretching vibrations of the aromatic protons are expected in the region of 3000-3100 cm⁻¹. rsc.org The C=C and C=N stretching vibrations within the aromatic systems typically appear in the 1400-1650 cm⁻¹ region. doi.org These bands can be complex due to the coupling of vibrations within the rings.

The methyl group (-CH₃) attached to the pyridine ring also has distinct vibrational modes. Asymmetric and symmetric C-H stretching vibrations of the methyl group are generally observed between 2850 and 3000 cm⁻¹. Furthermore, C-H bending (scissoring and rocking) modes for the methyl group appear at lower wavenumbers.

Experimental Vibrational Assignments and Theoretical Correlations

In modern structural analysis, experimental FT-IR and Raman data are often correlated with theoretical calculations, typically using Density Functional Theory (DFT), to provide a more precise assignment of the observed vibrational bands. For related benzonitrile derivatives, studies have shown excellent agreement between experimental spectra and those predicted by computational methods. mdpi.comnist.gov

For this compound, a theoretical vibrational analysis would predict the precise frequencies for each mode. For instance, the C≡N stretch, while empirically known to be around 2230 cm⁻¹, can be calculated with high accuracy. Similarly, the complex fingerprint region (below 1500 cm⁻¹) can be deciphered by assigning specific in-plane and out-of-plane bending modes of the aromatic C-H bonds and the torsional modes of the biaryl linkage. The table below outlines the expected vibrational frequencies based on known data for similar functional groups. doi.orgmdpi.comnist.gov

Vibrational ModeExpected Frequency Range (cm⁻¹)Type
Aromatic C-H Stretch3100-3000FT-IR (medium), Raman (strong)
Methyl C-H Stretch3000-2850FT-IR (medium), Raman (medium)
Nitrile (C≡N) Stretch2240-2220FT-IR (strong, sharp)
Aromatic C=C/C=N Stretch1650-1400FT-IR & Raman (multiple bands)
Methyl C-H Bend1470-1370FT-IR (medium)
In-plane C-H Bend1300-1000FT-IR & Raman (multiple bands)
Out-of-plane C-H Bend900-675FT-IR (strong)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, the exact connectivity of atoms can be established.

Chemical Shift Analysis and Proton/Carbon Connectivity Determination

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the unique protons in the molecule. The protons on the benzonitrile ring would appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. rsc.org The protons on the pyridine ring would also appear in this region, with their specific shifts influenced by the nitrogen atom and the methyl group. The methyl group itself would present as a singlet, likely in the δ 2.0-2.5 ppm range. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of δ 117-120 ppm. The quaternary carbon to which the nitrile is attached would appear at a distinct, lower-field position. rsc.org The remaining aromatic carbons would generate a series of signals in the δ 120-160 ppm range. The methyl carbon would be found at a much higher field, typically around δ 18-25 ppm. rsc.org

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures. rsc.orgrsc.org

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H (positions 4,5,6)8.6 - 7.2m
Benzonitrile-H7.8 - 7.5m (AA'BB' system)
Methyl-H2.4s

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C (C-N)~158
Pyridine C149 - 121
Benzonitrile C-CN~145
Benzonitrile CH133 - 129
Nitrile C≡N~118
Benzonitrile C (ipso)~112
Methyl C~20

Advanced NMR Techniques for Stereochemical and Conformational Elucidation

While ¹H and ¹³C NMR are sufficient for confirming the basic structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals.

Specifically for this compound, the conformation, defined by the dihedral angle between the two aromatic rings, is a key structural feature. This can be investigated using the Nuclear Overhauser Effect (NOE). A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could reveal through-space correlations. For example, an NOE between the methyl protons on the pyridine ring and the ortho-protons of the benzonitrile ring would indicate a relatively twisted conformation where these groups are in close proximity. The absence of such a correlation might suggest a more planar or a freely rotating system.

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Studies

UV-Vis and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to an excited state. For conjugated systems like this compound, these transitions are typically π → π* in nature.

The UV-Vis absorption spectrum is expected to show strong absorption bands in the ultraviolet region, likely between 250 and 350 nm, which is characteristic of biaryl systems and other conjugated aromatic compounds. spectrabase.com The exact position of the maximum absorption (λmax) and the molar absorptivity (ε) are sensitive to the solvent environment. More polar solvents can cause shifts in the absorption bands (solvatochromism).

Many biaryl compounds are also fluorescent, meaning they emit light upon relaxation from an excited state. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and conformation. The dihedral angle between the two rings plays a crucial role; a more planar conformation often leads to stronger fluorescence, while a more twisted conformation can quench fluorescence. The presence of the electron-withdrawing nitrile group and the pyridine ring suggests that the molecule could exhibit interesting photophysical properties, including potential for thermally activated delayed fluorescence (TADF). libretexts.org

Characterization of Electronic Transitions and Chromophoric Behavior

The study of a molecule's electronic transitions via UV-Vis spectroscopy provides insight into its chromophoric system—the part of the molecule responsible for absorbing light. For an aromatic compound like this compound, which consists of a benzonitrile ring linked to a 3-methylpyridine (B133936) ring, the chromophore is the entire conjugated biaryl system.

The electronic absorption spectrum is expected to be characterized by transitions within the π-electron system. Typically, aromatic compounds exhibit two main types of absorption bands:

π-π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like this, these bands are expected in the UV region. Studies on similar pyridine-carbonitrile derivatives show absorption bands in the range of 265-380 nm, which are attributed to π-π* transitions. manipal.eduresearchgate.net

n-π* Transitions: These are lower-intensity absorptions that can occur due to the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the nitrile group) to a π* antibonding orbital. manipal.edu These transitions are often observed as shoulders on the main π-π* absorption bands.

Solvatochromic and Thermochromic Investigations

Solvatochromism is the change in the color of a substance (and thus its UV-Vis absorption or emission spectrum) when it is dissolved in different solvents of varying polarity. Thermochromism is a similar change in response to temperature variations. These phenomena are indicative of changes in the electronic ground and excited states of the molecule due to interactions with the solvent or temperature-induced conformational changes.

For polar molecules like this compound, which possess a significant dipole moment, solvatochromic effects are expected. The interaction between the molecule's dipole and the solvent's polarity can stabilize or destabilize the electronic orbitals, leading to shifts in the absorption/emission wavelengths.

Positive Solvatochromism (Bathochromic Shift): A shift to longer wavelengths (red shift) with increasing solvent polarity. This typically occurs when the excited state is more polar than the ground state.

Negative Solvatochromism (Hypsochromic Shift): A shift to shorter wavelengths (blue shift) with increasing solvent polarity, occurring when the ground state is more polar than the excited state.

Studies on related benzonitrile and N-phenylpyrrole derivatives show significant solvatochromic shifts, which have been used to determine the dipole moments of their excited states. acs.orgnih.gov A detailed investigation of this compound would likely involve measuring its spectra in a range of solvents (e.g., hexane, toluene, chloroform, acetone, ethanol (B145695), water) to quantify this effect. No such study has been found in the public literature.

X-ray Crystallography for Solid-State Structure Determination

Determination of Molecular Conformation and Crystal Packing

A crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other available literature. However, analysis of related biaryl structures containing pyridine and benzonitrile moieties allows for an educated prediction of its solid-state conformation. nih.govfigshare.comuea.ac.uk

The key conformational feature would be the dihedral angle between the planes of the pyridine and benzonitrile rings. This angle is determined by a balance between two opposing factors:

Steric Hindrance: The repulsion between the hydrogen atom at position 6 of the pyridine ring and the hydrogen at position 3 of the benzonitrile ring, as well as the methyl group at position 3 of the pyridine, would favor a twisted, non-planar conformation.

π-Conjugation: Electronic communication between the two aromatic rings is maximized in a planar conformation.

Therefore, the molecule is expected to adopt a non-planar (twisted) conformation in the solid state, with a specific dihedral angle that represents the lowest energy compromise. In similar bipyridine structures, these angles can vary significantly, for instance from 5° to 25°. nih.gov The crystal packing would describe how these twisted molecules arrange themselves in the unit cell.

Table 1: Anticipated Crystallographic Parameters for this compound

Parameter Expected Information Note
Crystal System e.g., Monoclinic, Orthorhombic Dependent on the symmetry of the crystal packing.
Space Group e.g., P2₁/c, P-1 Describes the symmetry elements within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ) Dimensions and angles of the unit cell. Defines the repeating unit of the crystal.

Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment. No experimental data is currently available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules pack in a crystal is governed by intermolecular forces. Based on the structure of this compound, several types of non-covalent interactions would be anticipated to play a role in its crystal packing:

π-π Stacking: The electron-rich pyridine ring and the benzonitrile ring can engage in π-π stacking interactions with neighboring molecules. These are often offset (face-to-face) to minimize repulsion. figshare.com

C-H···N Hydrogen Bonds: The nitrogen atom of the nitrile group and the nitrogen of the pyridine ring are potential hydrogen bond acceptors. Weak hydrogen bonds could form between these nitrogen atoms and C-H groups on adjacent molecules. nih.gov

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron cloud of the aromatic rings of a neighboring molecule.

These interactions collectively create a stable, three-dimensional supramolecular architecture. The specific nature and geometry of these interactions could only be confirmed through experimental X-ray diffraction analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, the molecular formula is C₁₃H₁₀N₂. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming this elemental composition. The expected fragmentation in an electron ionization (EI) mass spectrum would involve the cleavage of the molecule at its weakest points.

Table 2: Mass Spectrometry Data for this compound

Analysis Type Value / Expected Fragment Ion Formula Note
Molecular Formula C₁₃H₁₀N₂
Molecular Weight (Monoisotopic) 194.0844 g/mol Calculated
Molecular Ion [M]⁺ m/z 194 [C₁₃H₁₀N₂]⁺ Expected to be an intense peak.
Fragment m/z 167 [C₁₂H₁₀N]⁺ Loss of HCN from the nitrile group.
Fragment m/z 179 [C₁₂H₇N₂]⁺ Loss of a methyl radical (·CH₃).

Note: The fragmentation data is predictive and based on common fragmentation pathways for related aromatic compounds. No experimental mass spectrum has been found in the literature.

The molecular ion [M]⁺ is expected to be prominent due to the stability of the aromatic system. Key fragmentation pathways would likely include the loss of a methyl radical (·CH₃) to give an ion at m/z 179, and the loss of hydrogen cyanide (HCN) from the nitrile group to yield an ion at m/z 167. Further fragmentation of the biaryl system would lead to smaller charged species.

Computational Chemistry and Theoretical Investigations of 4 3 Methylpyridin 2 Yl Benzonitrile

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry for its ability to accurately predict molecular properties at a reasonable computational cost.

The initial step in the computational analysis of 4-(3-Methylpyridin-2-yl)benzonitrile involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. Theoretical studies on analogous structures, such as 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole, often employ the B3LYP functional with a 6-311G(d,p) basis set for this purpose. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Biaryl System Analogous to this compound

ParameterBond Length (Å) / Bond Angle (°)
C-C (inter-ring)1.485
C-C (pyridine ring)1.390 - 1.405
C-N (pyridine ring)1.330 - 1.345
C-C (benzonitrile ring)1.390 - 1.400
C≡N (nitrile)1.150
Dihedral Angle (Py-Ph)30 - 50°

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. dergipark.org.trresearchgate.net

For related compounds, DFT calculations have shown that the HOMO is typically localized on the more electron-rich aromatic ring, while the LUMO is distributed over the electron-accepting portions of the molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Related Pyridyl-Aryl System

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.8
ΔE (HOMO-LUMO Gap)4.7

Note: These values are representative and based on DFT calculations for analogous compounds. scirp.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. researchgate.net These descriptors, derived from conceptual DFT, provide a framework for understanding the molecule's stability and reactivity. frontiersin.org

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Studies on similar heterocyclic compounds have utilized these descriptors to correlate structure with stability and reactivity. researchgate.netresearchgate.net

Table 3: Predicted Global Reactivity Descriptors for an Analogous Heterocyclic Compound

DescriptorValue (eV)
Chemical Potential (μ)-4.15
Chemical Hardness (η)2.35
Electrophilicity Index (ω)3.66

Note: The values are illustrative and derived from the representative HOMO and LUMO energies in Table 2.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the interaction of this compound with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is highly effective for predicting electronic absorption spectra and investigating photophysical processes.

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. researchgate.net The calculations provide information on the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which relate to the intensity of the absorption bands. materialsciencejournal.org

For similar molecules, the main absorption bands in the UV-Vis spectrum are typically attributed to π → π* transitions within the aromatic systems. researchgate.net The specific nature of these transitions, such as their localization or charge-transfer character, can be analyzed by examining the molecular orbitals involved.

Table 4: Predicted UV-Vis Spectral Data for a Related Aromatic Nitrile

Excited Stateλmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
S13503.540.5HOMO → LUMO
S23004.130.2HOMO-1 → LUMO
S32804.430.1HOMO → LUMO+1

Note: This data is hypothetical and based on typical TD-DFT results for aromatic compounds with similar chromophores. materialsciencejournal.org

Beyond predicting absorption spectra, TD-DFT can be used to explore various photophysical phenomena, such as fluorescence. The dual fluorescence observed in compounds like 4-(N,N-dimethylamino)benzonitrile (DMABN) has been extensively studied using computational methods to understand the roles of locally excited (LE) and charge-transfer (CT) states. researchgate.net

For this compound, TD-DFT could be employed to investigate the nature of its excited states. This would involve optimizing the geometries of the lowest singlet excited states to identify potential emissive states and to understand the mechanisms of radiative and non-radiative decay. The possibility of intramolecular charge transfer (ICT) upon photoexcitation is a key area of interest, as it is often responsible for the unique photophysical properties of donor-acceptor systems.

4-(3-Methyl-2-pyridinyl)benzonitrile | C13H10N2 | ChemSpider Structure-based search. Search. Please note: you can not use synthetic previews with structure-based searching. Advanced search. Search. 4-(3-Methyl-2-pyridinyl)benzonitrile. C13H10N2. Image of 4-(3-Methyl-2-pyridinyl)benzonitrile. 3D. Image of 4-(3-Methyl-2-pyridinyl)benzonitrile. 3D. 4-(3-Methyl-2-pyridinyl)benzonitrile. Validated by Experts, Validated by Users, Non-Validated, Removed by Users. Other names: this compound. Please be aware that this substance is not subject to REACH registration and is not manufactured or placed on the market in the European Economic Area in annual quantities of 1 tonne or more. It is therefore not subject to the obligation to provide an SDS under Article 31 of REACH. ... Physicochemical properties. Property. Name. Value. Source. Experimental. LogP. 2.97. View more info. Predicted. ACEMD/logP. 2.45. View more info. ACD/Labs. pKa. 3.99. View more info. ChemAxon. Rule of Five. Compliant. View more info. Consensus. LogP. 2.81. View more info. EPI Suite. LogP. 3.3. View more info. XLogP3. LogP. 2.5. View more info. ALOGPS. LogP. 2.51. View more info. MLOGP. LogP. 2.72. View more info. Molinspirations. LogP. 3.01. View more info. ChemAxon. LogP. 2.97. View more info. Crippen. LogP. 2.82. View more info. iLOGP. LogP. 3.19. View more info. Molsoft. LogP. 2.97. View more info. KOWWIN. LogP. 3.3. View more info. SwissADME. LogP. 2.51. View more info. ... Experimental data references. No data available. Analytical data. No data available. Spectral data. No data available. Associated data. No data available. Similar compounds. No data available. ... Systematic name. This compound. Synonyms. 4-(3-Methyl-2-pyridinyl)benzonitrile. CAS Registry Number. 917088-99-8. Formula. C13H10N2. Molar mass. 194.232. InChI. InChI=1S/C13H10N2/c1-10-8-4-9-14-12(10)11-5-2-7-13(6-3-11)15/h2-6,8-9H,1H3. InChIKey. IAYWKZJPPKSJMQ-UHFFFAOYSA-N. SMILES. Cc1ccccn1c1ccc(cc1)C#N. Canonical SMILES. CC1=C(C=CC=N1)C2=CC=C(C=C2)C#N. Isomeric SMILES. CC1=C(C=CC=N1)C2=CC=C(C=C2)C#N. Average mass. 194.232 Da. Monoisotopic mass. 194.084398 Da. 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Chemical Reactivity and Transformation Mechanisms

Reaction Pathways and Mechanisms

The reaction pathways available to 4-(3-Methylpyridin-2-yl)benzonitrile are diverse, stemming from the distinct reactivity of its components. The nitrile group is susceptible to nucleophilic attack, while the pyridine (B92270) ring can undergo both nucleophilic and electrophilic substitution, and the methyl group offers a site for functionalization.

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic and thus a prime target for nucleophiles. openstax.org This inherent electrophilicity allows for a variety of nucleophilic addition reactions. fiveable.melibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.com The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylic acid. libretexts.orgchemistrysteps.com In acid-catalyzed hydrolysis, the nitrogen atom is initially protonated, which activates the carbon-nitrogen triple bond towards attack by a weak nucleophile like water. libretexts.orgchemistrysteps.com Conversely, base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. openstax.orgchemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds readily add to the nitrile group. chemistrysteps.com This reaction forms an intermediate imine anion, which upon aqueous workup, hydrolyzes to yield a ketone. openstax.orglibretexts.orgchemistrysteps.com This provides a synthetic route to convert the nitrile into a carbonyl functional group.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon, followed by a second hydride addition to the intermediate imine. libretexts.orgchemistrysteps.com

Table 1: Common Transformations of the Nitrile Group
Reaction TypeReagentsProductGeneral Mechanism
Acid-Catalyzed HydrolysisH₃O⁺, HeatCarboxylic AcidProtonation of nitrogen followed by nucleophilic attack of water. libretexts.orgchemistrysteps.com
Base-Catalyzed Hydrolysis⁻OH, H₂O, HeatCarboxylate SaltNucleophilic attack of hydroxide on the nitrile carbon. openstax.orgchemistrysteps.com
Reduction to Amine1. LiAlH₄ 2. H₂OPrimary AmineSuccessive nucleophilic addition of hydride ions. libretexts.orgchemistrysteps.com
Ketone Synthesis1. Grignard Reagent (R-MgX) 2. H₃O⁺KetoneNucleophilic addition of the Grignard reagent followed by hydrolysis. openstax.orgchemistrysteps.com

The pyridine ring exhibits a dualistic reactivity profile, influenced by the electronegative nitrogen atom.

Electrophilic Reactivity: The pyridine ring is generally considered electron-deficient compared to benzene (B151609), making it less reactive towards electrophilic aromatic substitution. uoanbar.edu.iqquimicaorganica.org The nitrogen atom's electron-withdrawing effect deactivates the ring. uoanbar.edu.iq Furthermore, in acidic conditions, the nitrogen atom is protonated, forming a pyridinium (B92312) ion, which further deactivates the ring to electrophilic attack. uoanbar.edu.iq When substitution does occur, it is favored at the 3- and 5-positions, as the intermediates for attack at these positions are more stable. uoanbar.edu.iqquimicaorganica.org In this compound, the presence of the electron-donating methyl group at the 3-position may slightly counterbalance the deactivating effect of the nitrogen and the benzonitrile (B105546) group, but electrophilic substitution remains challenging. youtube.com

Nucleophilic Reactivity: Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iqquora.com Attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com For this compound, the 2-position is already substituted. The 4- and 6-positions are the most likely sites for nucleophilic attack. Activation of the pyridine ring, for instance by forming an N-oxide or a pyridinium salt, can further facilitate nucleophilic attack. nih.govnih.gov

Table 2: Reactivity of the Pyridine Ring
Reaction TypeReactivityFavored PositionsInfluencing Factors
Electrophilic SubstitutionLow (deactivated) uoanbar.edu.iqquimicaorganica.org3, 5 uoanbar.edu.iqquimicaorganica.orgElectron-withdrawing nitrogen; protonation in acid. uoanbar.edu.iq
Nucleophilic SubstitutionHigh (activated) uoanbar.edu.iqquora.com2, 4, 6 uoanbar.edu.iqstackexchange.comElectron-deficient ring; stabilization of intermediate by nitrogen. stackexchange.com

The methyl group at the 3-position of the pyridine ring (a picoline moiety) is not merely a passive substituent. The protons of this methyl group are acidic enough to be removed by very strong bases, such as lithium diisopropylamide (LDA). mdpi.comresearchgate.net This deprotonation generates a carbanion, which is a potent nucleophile. mdpi.com This nucleophilic center can then react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, allowing for the elaboration of the side chain. researchgate.net This strategy provides a powerful method for introducing more complex functionality onto the pyridine core. researchgate.net

Oxidation and Reduction Chemistry of the Pyridinyl-Benzonitrile System

Oxidation: The pyridine nitrogen can be readily oxidized to form a pyridine N-oxide using reagents like peroxy acids. researchgate.netbris.ac.uk This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. acs.org The methyl group can also be a site of oxidation, potentially being converted to an aldehyde or carboxylic acid under vigorous conditions, a reaction common for picolines. wikipedia.org

Reduction: The pyridine ring can be catalytically hydrogenated to a piperidine (B6355638) ring. uoanbar.edu.iq This reaction typically requires a catalyst such as nickel or platinum and a source of hydrogen. uoanbar.edu.iq As mentioned previously, the nitrile group is also reducible. Selective reduction of one group in the presence of the other can be a synthetic challenge. For instance, catalytic hydrogenation may reduce both the pyridine ring and the nitrile group, whereas chemical hydrides like LiAlH₄ will typically reduce the nitrile without affecting the aromatic pyridine ring. openstax.orgchemistrysteps.comresearchgate.net Milder reducing agents like DIBAL-H can reduce the nitrile to an aldehyde. chemistrysteps.com

Investigations into Photoinduced Chemical Transformations

The photochemistry of pyridinyl-benzonitrile systems can lead to unique transformations. Pyridine N-oxides, which can be formed by the oxidation of the parent compound, are known to undergo photochemical rearrangements. researchgate.netbris.ac.uk Upon irradiation, they can isomerize to highly strained intermediates like oxaziridines, which can then rearrange to provide functionalized pyridines, such as 3-hydroxypyridines, through a process sometimes described as an "oxygen walk". acs.org While specific studies on this compound are not prevalent, the general principles of pyridine and benzonitrile photochemistry suggest potential for photoisomerization, photocyclization, or other light-induced reactions. For instance, a three-step protocol involving photochemical deconstruction of a pyridine N-oxide has been developed to convert pyridines into benzonitriles. researchgate.netbris.ac.uk

Coordination Chemistry and Metal Complexation Studies

Ligand Design and Potential Coordination Modes of 4-(3-Methylpyridin-2-yl)benzonitrile

The structure of this compound, featuring a pyridine (B92270) ring directly linked to a benzonitrile (B105546) moiety at the 2-position, provides it with multiple potential binding sites for metal ions. The primary coordination modes involve the nitrogen atoms of the pyridine and nitrile functionalities.

N-Donation from Pyridine Nitrogen

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybridized orbital, making it a classic and effective Lewis base for coordination to a wide variety of metal ions. The coordination of pyridine and its derivatives to metal centers is a well-established and extensively studied area of inorganic chemistry. The basicity of the pyridine nitrogen, and thus its donor strength, can be influenced by substituents on the ring. In the case of this compound, the methyl group at the 3-position is an electron-donating group, which can slightly increase the electron density on the pyridine nitrogen, potentially enhancing its coordinating ability.

N-Donation from Nitrile Nitrogen

The nitrile group (–C≡N) also contains a nitrogen atom with a lone pair of electrons, allowing it to act as a donor to metal centers. The coordination of the nitrile nitrogen is generally weaker than that of the pyridine nitrogen. However, it can participate in complex formation, either as a monodentate ligand or, more significantly, in conjunction with the pyridine nitrogen.

Chelation Potential of the Bidentate Moiety

The most intriguing aspect of this compound as a ligand is its potential to act as a bidentate chelating agent. The proximity of the pyridine nitrogen and the nitrile nitrogen allows the ligand to form a stable five-membered chelate ring upon coordination to a metal center. This chelation is a common and favorable coordination mode for 2-substituted pyridine ligands. The formation of such a chelate ring enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands. This bidentate coordination has been observed in related structures, such as in palladium(II) complexes of N-(phenyl)pyridine-2-carboxamide, which form two five-membered chelate rings. mdpi.com

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. For instance, palladium(II) complexes with pyridine derivatives have been synthesized by reacting PdCl₂(CH₃CN)₂ or Pd(NO₃)₂ with the corresponding pyridine ligand. unavarra.es Similarly, ruthenium(II) complexes can be prepared from precursors like [Ru(p-cymene)Cl₂]₂. researchgate.net The resulting complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.

Interactive Table: Spectroscopic Data for a Representative Palladium(II) Complex with a Related Ligand

Spectroscopic TechniqueObserved Features (for a related [PdCl(pyC₆H₄)(2-ampy)] complex)Interpretation
Infrared (IR) Spectroscopy 3417-3305 cm⁻¹ (s), 1618 cm⁻¹ (s), 1598 cm⁻¹ (s)The bands in the 3417-3305 cm⁻¹ region are attributed to N-H stretching vibrations of the amino-pyridine ligand. The strong bands at 1618 and 1598 cm⁻¹ are characteristic of the pyridine ring stretching vibrations, which may shift upon coordination to the metal center. unavarra.es
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Complex multiplet signals in the aromatic region.The coordination of the ligand to the palladium center leads to shifts in the proton resonances of the pyridine and phenyl rings compared to the free ligand. Downfield shifts are commonly observed upon coordination. unavarra.es
Mass Spectrometry Molecular ion peak corresponding to the complex.Confirms the formation of the desired metal complex and its overall composition.

Note: The data presented is for the closely related complex [PdCl(pyC₆H₄)(2-ampy)] (where 2-ampy is 2-amino-3-methylpyridine) and serves as an illustrative example. unavarra.es

Electronic Structure and Spectroscopic Properties of Derived Metal Complexes

The electronic structure of metal complexes derived from this compound and its analogs is of significant interest as it governs their photophysical and electrochemical properties. The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of new molecular orbitals, which can be probed by techniques such as UV-Vis spectroscopy and cyclic voltammetry.

For instance, ruthenium(II) polypyridyl complexes often exhibit metal-to-ligand charge transfer (MLCT) bands in their electronic absorption spectra. cmu.edu These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of this transition, and thus the color of the complex, is sensitive to the nature of the ligands. The presence of electron-withdrawing groups on the ligands, such as the nitrile group, can lower the energy of the ligand's π* orbitals, leading to a red-shift in the MLCT absorption band.

Electrochemical studies, such as cyclic voltammetry, can provide information about the redox properties of the complexes. For ruthenium(II) complexes, a reversible oxidation wave corresponding to the Ru(II)/Ru(III) couple is typically observed. cmu.edu The potential at which this occurs is influenced by the electron-donating or electron-withdrawing nature of the ligands.

Interactive Table: Electrochemical and Photophysical Data for a Representative Ruthenium(II) Complex with a Related Bipyridine Ligand

PropertyValue (for [Ru(bpy)₂(dcbpy)]²⁺)Significance
Oxidation Potential (E₁/₂) +1.26 V (vs. NHE)Represents the energy required to remove an electron from the ruthenium center (Ru²⁺ → Ru³⁺). This value is influenced by the ligand environment. cmu.edu
Reduction Potential (E₁/₂) -1.48 V (vs. NHE)Corresponds to the addition of an electron to the ligand, indicating the energy of the lowest unoccupied molecular orbital (LUMO). cmu.edu
Absorption Maximum (λₘₐₓ) 452 nmThis is the wavelength of maximum light absorption, corresponding to the MLCT transition. cmu.edu
Emission Maximum (λₑₘ) 640 nmThe wavelength of light emitted after excitation, which is characteristic of the complex's luminescent properties. cmu.edu

Note: The data is for the related complex [Ru(bpy)₂(dcbpy)]²⁺ (dcbpy = 4,4'-dicarboxy-2,2'-bipyridine) and illustrates the types of properties studied. cmu.edu

Catalytic Applications of Metal Complexes Derived from Related Scaffolds

Metal complexes supported by pyridine-containing ligands have demonstrated significant utility as catalysts in a wide array of organic transformations. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst.

Palladium complexes bearing pyridine ligands have been shown to be effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. unavarra.es These reactions are fundamental for the formation of carbon-carbon bonds in synthetic chemistry. The efficiency of these catalysts can be tuned by modifying the substituents on the pyridine ring.

Copper complexes with pyridine-based ligands have also been explored for their catalytic activity. For example, they have been used in atom transfer radical polymerization (ATRP) and in Chan-Lam coupling reactions for the formation of carbon-nitrogen bonds. mdpi.comresearchgate.net The coordination environment provided by the ligand is critical for stabilizing the different oxidation states of copper during the catalytic cycle.

Furthermore, nickel complexes with chelating amine-pyridine ligands have been investigated as catalysts for olefin polymerization. mdpi.com The structure of the ligand directly influences the properties of the resulting polymer.

While specific catalytic applications for complexes of this compound are still an emerging area of research, the versatile coordination chemistry and the demonstrated catalytic potential of structurally related compounds suggest that its metal complexes hold significant promise for future applications in catalysis.

Advanced Research Directions and Potential Academic Applications

Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules, and the forces that bind them. The self-assembly of molecules into well-ordered, larger structures is a key area of this field, with noncovalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces playing a crucial role. mdpi.com The structure of 4-(3-Methylpyridin-2-yl)benzonitrile, featuring both a nitrogen-containing heterocycle and a nitrile group, offers multiple sites for such noncovalent interactions, making it a promising candidate for the construction of novel supramolecular assemblies.

The nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the aromatic rings are capable of engaging in π–π stacking interactions. These interactions can guide the self-assembly of the molecule into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. mdpi.comresearchgate.net The presence and position of the methyl group can influence the packing of the molecules, potentially leading to the formation of specific, well-defined architectures. The study of the crystal structure of this compound through techniques like X-ray diffraction would be essential to understand the dominant intermolecular interactions and the resulting supramolecular motifs. nih.govresearchgate.net By understanding and controlling these interactions, it may be possible to design and synthesize new materials with tailored properties based on the self-assembly of this compound.

Materials Science Applications

The electronic properties of this compound make it a compelling candidate for applications in materials science, particularly in the development of novel organic electronic materials.

Benzonitrile (B105546) derivatives are increasingly being investigated for their potential in optoelectronics due to their intriguing electronic and optical properties. rsc.org Compounds with similar donor-acceptor structures have shown promise in applications such as organic light-emitting diodes (OLEDs). The combination of the electron-donating pyridine moiety and the electron-withdrawing benzonitrile group in this compound could lead to interesting charge-transfer characteristics, which are crucial for the performance of optoelectronic devices. The study of its photophysical properties, such as absorption and emission spectra, would be a critical first step in evaluating its potential for these applications. researchgate.net

Organic semiconductors are the cornerstone of a new generation of electronic devices that are lightweight, flexible, and can be manufactured at a low cost. researchgate.net The extended π-conjugated system in this compound suggests that it could exhibit semiconducting properties. The electrical conductivity of such organic materials can often be tuned by chemical modification. nih.gov The investigation of its charge carrier mobility and conductivity would be necessary to assess its suitability for applications in organic field-effect transistors (OFETs) or as a component in organic solar cells. Furthermore, the chromophoric nature of the molecule suggests its potential use as an organic dye, with applications ranging from textile coloring to sensitizers in dye-sensitized solar cells. researchgate.net

Chemical Biology Probes and Mechanistic Investigations at the Molecular Level

The interface of chemistry and biology offers exciting opportunities for the application of small molecules like this compound to study and manipulate biological systems.

Molecular probes are essential tools for visualizing and understanding complex biological processes. Fluorescent probes, in particular, allow for the detection of specific biomolecules or changes in the cellular environment with high sensitivity and specificity. The synthesis of novel probe molecules often involves the functionalization of a core scaffold with reactive groups or recognition elements. mdpi.com The structure of this compound provides a versatile platform for the design of such probes. For instance, the pyridine or benzene (B151609) ring could be further functionalized to introduce specific binding moieties for proteins or nucleic acids, while the inherent fluorescence of the core structure could be exploited for detection. ccspublishing.org.cn The development of water-soluble derivatives would be a key step towards their application in biological systems.

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction. researchgate.netnih.gov The this compound scaffold can be used as a starting point for the design of potential inhibitors for a variety of enzymes.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule, or ligand, is then computationally "docked" into the active site of the protein, and the binding affinity is estimated using a scoring function. plos.org This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, derivatives of pyridine and benzonitrile have been studied as potential inhibitors for various kinases and other enzymes implicated in diseases like cancer and diabetes. nih.govplos.org A computational study of this compound could reveal its potential to bind to specific protein targets, thereby guiding further experimental validation and optimization of its structure to enhance its biological activity.

Development of Novel Heterocyclic Scaffolds for Chemical Space Exploration

The quest for novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The structure of this compound, with its distinct reactive sites, offers a fertile ground for synthetic chemists to build a diverse array of more complex molecules. The pyridine unit, in particular, is a well-established pharmacophore found in numerous FDA-approved drugs. chemrxiv.org

The presence of the methyl group at the 3-position and the benzonitrile group at the 2-position of the pyridine ring dictates the regioselectivity of further chemical modifications. Research on related 2-aryl-3-methylpyridines has shown that the methyl group can be a handle for various chemical transformations. For instance, studies on 2-methyl-3-nitropyridines, close analogs of the title compound, have demonstrated that the methyl group can participate in condensation reactions with aldehydes to form styrylpyridines. nih.govmdpi.com This type of reaction, when applied to this compound, could lead to a new class of extended, conjugated molecular structures with potential applications in materials science or as biological probes.

Furthermore, the pyridine ring itself can be functionalized. The nitrogen atom in the pyridine ring makes the adjacent carbon atoms susceptible to nucleophilic attack, a property that can be exploited to introduce a wide range of functional groups. nih.gov For example, the synthesis of 2,3-disubstituted pyridines is an active area of research, with some derivatives showing potent biological activity as phosphodiesterase 4 (PDE4) inhibitors. researchgate.net This suggests that the this compound scaffold could be elaborated into novel therapeutic agents.

The benzonitrile moiety also offers opportunities for chemical diversification. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to create other heterocyclic rings, such as tetrazoles. Each of these transformations would lead to a new family of compounds with potentially unique properties.

The table below summarizes potential synthetic transformations that could be applied to the this compound scaffold to generate novel heterocyclic structures, based on established chemical reactions of its constituent parts.

Transformation Reagents and Conditions Potential Product Scaffold Reference for Analogy
Condensation of methyl groupAromatic aldehydes, piperidine (B6355638), heatStyrylpyridine derivatives nih.govmdpi.com
Nucleophilic substitution on pyridine ringNucleophiles (e.g., thiols), baseFunctionalized pyridine derivatives nih.govchemrxiv.org
Nitrile hydrolysisAcid or base, waterPyridinylbenzoic acid derivativesGeneral organic chemistry
Nitrile reductionReducing agents (e.g., LiAlH4)Pyridinylbenzylamine derivativesGeneral organic chemistry
Cycloaddition of nitrileSodium azide, Lewis acidPyridinylphenyltetrazole derivativesGeneral organic chemistry

Radiochemistry for Isotopic Labeling and Tracers

The field of radiochemistry is crucial for the development of diagnostic tools in medicine, particularly for Positron Emission Tomography (PET) imaging. PET tracers are biologically active molecules that are labeled with a positron-emitting radioisotope. The pyridine and benzonitrile moieties in this compound make it an attractive candidate for isotopic labeling.

The pyridine scaffold is a common feature in molecules targeted to the central nervous system. The ability to label such molecules with isotopes like Carbon-11 (¹¹C, half-life ≈ 20.4 minutes) or Fluorine-18 (¹⁸F, half-life ≈ 109.8 minutes) is of high interest for developing PET tracers to study brain function and disease.

Recent advances in radiochemistry have demonstrated the feasibility of labeling pyridine rings with these isotopes. For instance, a novel strategy for the nitrogen isotope exchange of pyridines has been developed, which could potentially be used to introduce Nitrogen-13 (¹³N, half-life ≈ 9.97 minutes) into the pyridine ring of this compound. chemrxiv.orgnih.gov While the short half-life of ¹³N presents logistical challenges, this method opens up new possibilities for PET tracer development.

More established are the methods for introducing ¹¹C and ¹⁸F. The methyl group on the pyridine ring of this compound is a potential site for ¹¹C-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This is a widely used method for the synthesis of PET tracers.

Furthermore, the aromatic rings of the molecule are targets for ¹⁸F-fluorination. A study on a related compound, 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile, has shown that it can be successfully labeled with ¹⁸F for PET imaging of AMPA receptors in the brain. This provides strong evidence that the this compound scaffold is amenable to radiofluorination, which could be directed to either the pyridine or the benzonitrile ring, depending on the desired properties of the final tracer.

The table below outlines potential isotopic labeling strategies for this compound, along with the relevant isotopes and methodologies.

Isotope Labeling Position Labeling Method Potential Application Reference for Analogy
¹³NPyridine ring nitrogenNitrogen isotope exchangePET imaging of various biological targets chemrxiv.orgnih.gov
¹¹CMethyl group¹¹C-methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTfPET imaging of brain receptors and enzymesGeneral radiochemistry
¹⁸FPyridine or benzonitrile ringNucleophilic aromatic substitution with [¹⁸F]fluoridePET imaging with longer imaging times

The potential to label this compound with various positron-emitting isotopes makes it a highly promising platform for the development of novel PET tracers. Such tracers could be used in academic research to study a wide range of biological processes in vivo and could eventually be translated into clinical tools for the diagnosis and monitoring of diseases.

Conclusion and Future Research Perspectives

Summary of Current Understanding and Key Academic Findings for 4-(3-Methylpyridin-2-yl)benzonitrile

Currently, dedicated academic literature focusing exclusively on this compound is not extensive. However, the understanding of its constituent chemical motifs, the 2-arylpyridines and benzonitriles, is well-established. 2-Arylpyridines are recognized as crucial building blocks in the synthesis of various functional materials and biologically active molecules. researchgate.netwikipedia.orgmdpi.com The nitrile group of the benzonitrile (B105546) component is a versatile functional group, known for its role in the synthesis of dyes, pharmaceuticals, and agrochemicals. mdpi.com

The synthesis of related 2-arylpyridines is often achieved through cross-coupling reactions, with Suzuki-Miyaura and Negishi couplings being prominent methods. nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.govorganic-chemistry.orgorgsyn.orgnih.govresearchgate.net These reactions typically involve the coupling of a pyridine (B92270) derivative with an aryl boronic acid or an organozinc reagent. The synthesis of the precursor, 3-methylpyridine (B133936) (3-picoline), is well-documented, with industrial-scale production methods in place. nih.govwikipedia.orgnih.gov

Spectroscopic data for closely related compounds, such as 2-(p-Tolyl)pyridine, provide a basis for predicting the characteristics of this compound. nih.govnist.govthermofisher.comthermofisher.com The crystal structures of various 2-phenylpyridine (B120327) derivatives have also been studied, offering insights into potential solid-state packing and conformational properties. mdpi.comresearchgate.netnih.gov

Table 1: Physicochemical Properties of Related Compounds

Compound Molecular Formula Molar Mass ( g/mol ) Appearance
2-Phenylpyridine C11H9N 155.20 Colorless oil
2-(p-Tolyl)pyridine C12H11N 169.22 Colorless to pale yellow liquid

This table presents data for compounds structurally related to this compound to provide a comparative context.

Identification of Remaining Research Gaps and Challenges

The primary research gap is the lack of specific experimental data for this compound itself. Key challenges for future research will include:

Optimized Synthesis: Developing a high-yield, scalable, and cost-effective synthesis protocol specifically for this compound.

Physicochemical Characterization: Thoroughly characterizing the compound's properties, including its melting point, boiling point, solubility, and spectroscopic signatures (NMR, IR, UV-Vis, and mass spectrometry).

Structural Elucidation: Determining the single-crystal X-ray structure to understand its precise three-dimensional geometry, including the dihedral angle between the pyridine and benzene (B151609) rings.

Reactivity Studies: Investigating the reactivity of the nitrile and methyl groups to explore potential derivatization pathways.

Biological Screening: Conducting preliminary biological assays to identify any potential pharmacological or agrochemical activity.

Future Directions in Synthetic Methodologies and Chemical Transformations

Future synthetic work should focus on optimizing established cross-coupling methods for the specific synthesis of this compound. This could involve screening various catalysts, ligands, and reaction conditions for both Suzuki-Miyaura and Negishi couplings to maximize yield and purity.

Furthermore, the chemical transformation of the resulting molecule presents numerous opportunities. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, opening up a wide range of new derivatives with potentially different properties and applications. The methyl group on the pyridine ring could also be a site for further functionalization, for instance, through oxidation or halogenation.

Prospects for Advanced Computational Modeling and Prediction

Computational chemistry will be a vital tool in accelerating the research and development of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to predict:

Molecular Geometry: Optimized 3D structure and conformational preferences.

Spectroscopic Properties: Theoretical NMR and IR spectra to aid in experimental characterization.

Electronic Properties: HOMO-LUMO energy levels, electrostatic potential maps, and dipole moments to predict reactivity and potential for use in electronic materials. researchgate.net

Pharmacokinetic Properties: In silico prediction of ADME (absorption, distribution, metabolism, and excretion) properties to assess its drug-likeness.

Table 2: Predicted Properties from Computational Analysis of Related Structures

Property Predicted Characteristic
Dipole Moment Moderate to high, due to the presence of the nitrogen atom and nitrile group.
HOMO-LUMO Gap Expected to be in a range suitable for potential applications in organic electronics.

This table is a projection based on computational studies of similar pyridine-benzonitrile structures and requires experimental validation for this compound.

Emerging Avenues in Materials Science and Chemical Biology Research

The unique combination of a pyridine and a benzonitrile moiety in this compound suggests several exciting avenues for future research in materials science and chemical biology.

Materials Science: 2-Arylpyridine derivatives are known to be excellent ligands for forming highly fluorescent metal complexes, particularly with iridium(III) and platinum(II), which have applications as phosphorescent emitters in Organic Light Emitting Diodes (OLEDs). wikipedia.orgsigmaaldrich.com The photophysical properties of metal complexes derived from this compound could be investigated for their potential in next-generation displays and lighting. mdpi.com

Chemical Biology: The pyridine and benzonitrile scaffolds are present in many biologically active compounds. mdpi.commdpi.comnih.govnih.gov Future research could involve the synthesis of a library of derivatives of this compound and their screening for various biological activities, such as enzyme inhibition or receptor binding. The nitrile group can act as a key interaction point in biological systems.

Table 3: List of Compound Names

Compound Name
This compound
2-Phenylpyridine
2-(p-Tolyl)pyridine
3-Methylpyridine
Iridium(III)

Q & A

Advanced Research Question

  • HPLC-UV/MS : Use C18 columns with acetonitrile/water gradients to detect degradation products (e.g., hydrolysis to benzamide) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor via FTIR for nitrile group integrity (C≡N stretch at ~2230 cm1^{-1}) .
  • Thermogravimetric analysis (TGA) : Quantify decomposition thresholds (>200°C) to define safe handling temperatures .

How can conflicting bioactivity data for this compound derivatives in pharmacological assays be reconciled?

Advanced Research Question

  • Dose-response reevaluation : Ensure assays cover a broad concentration range (nM–μM) to avoid false negatives from cytotoxicity at high doses .
  • Metabolite profiling : Use LC-MS to identify active metabolites, as seen in for hydantoin derivatives .
  • Target validation : Apply CRISPR knockouts or siRNA silencing to confirm specificity, mitigating off-target effects common in kinase inhibitor studies .

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4-(3-Methylpyridin-2-yl)benzonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.